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Compound of Interest

Compound Name: Lansoprazole sulfide

Cat. No.: B1674483 Get Quote

An In-depth Guide on the Discovery, Synthesis, and Evolving Biological Significance of a Key

Lansoprazole Intermediate

Introduction
Lansoprazole sulfide, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-

pyridinyl]methyl]thio]-1H-benzimidazole, holds a pivotal position in the history of proton pump

inhibitors (PPIs). Initially established as the immediate synthetic precursor to the blockbuster

anti-ulcer drug lansoprazole, its role was perceived for years as a crucial but intermediary

chemical entity. However, subsequent metabolic studies and recent targeted research have

unveiled its second identity: an active metabolite with its own distinct and promising

pharmacological profile. This technical guide provides a comprehensive overview of the

discovery, history, synthesis, and multifaceted mechanisms of action of lansoprazole sulfide,

tailored for researchers and professionals in drug development.

Discovery and History
The story of lansoprazole sulfide is intrinsically linked to the development of its oxidized form,

lansoprazole.

The Genesis of Lansoprazole
In the 1980s, following the success of the first-in-class PPI omeprazole, pharmaceutical

companies sought to develop next-generation compounds with improved properties.
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Researchers at Takeda Pharmaceutical Company in Japan synthesized a series of novel

substituted benzimidazoles. Among these was a compound designated AG-1749, which would

later be named lansoprazole. Patented by Takeda in 1984, lansoprazole demonstrated potent

and long-lasting inhibition of the gastric H+/K+-ATPase, or "proton pump". It was launched in

1991 and gained FDA approval in the United States in 1995, becoming the second PPI to enter

the market.

Identification as a Key Synthetic Precursor
The most common and efficient synthetic route to lansoprazole involves the controlled

oxidation of a thioether precursor. This precursor is lansoprazole sulfide. The core of this

synthesis, which remains a fundamental industrial method, is the coupling of a substituted

pyridine with 2-mercaptobenzimidazole to form the thioether (lansoprazole sulfide), followed

by a selective oxidation of the sulfide to a sulfoxide (lansoprazole).

Discovery as a Metabolite
Following the clinical introduction of lansoprazole, extensive pharmacokinetic and metabolic

studies were conducted to understand its fate in the body. Early research published around

1995-1996 was crucial in identifying the metabolic pathways. These studies revealed that

lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme

system.

It was determined that lansoprazole could be metabolized via two main routes:

Hydroxylation: Primarily mediated by CYP2C19 to form 5-hydroxylansoprazole.

Oxidation/Reduction at the Sulfoxide: Mediated by CYP3A4, leading to the formation of

lansoprazole sulfone (an oxidation product) and, significantly, the reduction back to

lansoprazole sulfide.

The identification of lansoprazole sulfide in plasma confirmed its status as a circulating

metabolite of the parent drug.

A New Chapter: Anti-Tuberculosis Activity
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For decades, the biological significance of the sulfide metabolite was considered minimal

compared to the potent acid suppression of the parent drug. This perception shifted

dramatically with the advent of drug repurposing screens. Recent studies have identified

lansoprazole sulfide as a potent anti-tuberculous agent. It has been shown to inhibit the

growth of Mycobacterium tuberculosis with significant efficacy, including against multi-drug-

resistant strains.[1] This discovery has opened a new avenue of research, repositioning

lansoprazole sulfide from a simple precursor and metabolite to a potential therapeutic lead for

infectious diseases.

Physicochemical and Pharmacokinetic Data
Quantitative data for lansoprazole sulfide and its parent compound are summarized for

comparative analysis.

Table 1: Physicochemical Properties
Property Lansoprazole Sulfide Lansoprazole

IUPAC Name

2-[[[3-methyl-4-(2,2,2-

trifluoroethoxy)-2-

pyridinyl]methyl]thio]-1H-

benzimidazole

2-[[[3-methyl-4-(2,2,2-

trifluoroethoxy)-2-

pyridinyl]methyl]sulfinyl]-1H-

benzimidazole

Molecular Formula C₁₆H₁₄F₃N₃OS C₁₆H₁₄F₃N₃O₂S

Molecular Weight 353.36 g/mol 369.36 g/mol

CAS Number 103577-40-8 103577-45-3

Melting Point
142-150 °C (range from

various sources)[2][3]
178-182 °C (decomposition)

Table 2: Pharmacokinetic Data (Human)
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Parameter
Lansoprazole (Parent
Drug)

Lansoprazole Sulfide
(Metabolite) & Other
Metabolites

Bioavailability (oral) >80%
Not administered directly in

most studies

Time to Peak Plasma (Tmax) 1.5 - 2.2 hours N/A (formed in vivo)

Peak Plasma Concentration

(Cmax)
~1047 ng/mL (30 mg dose)[4]

Measurable in plasma, but

lower than parent drug

Plasma Half-life (t½) 1.3 - 2.2 hours[4][5] N/A

Plasma Protein Binding ~97% N/A

Primary Metabolizing Enzymes CYP2C19, CYP3A4
Formed by CYP3A4-mediated

reduction

Table 3: Biological Activity Data
Compound Target Activity Type Value

Lansoprazole Sulfide

Mycobacterium

tuberculosis

(intracellular)

IC₅₀ 0.59 µM

Lansoprazole Sulfide
Mycobacterium

tuberculosis (in broth)
IC₅₀ 0.46 µM

Lansoprazole Sulfide

M. smegmatis

Cytochrome bc₁

Complex

IC₅₀ ~0.5 µM[3]

Experimental Protocols
Synthesis of Lansoprazole Sulfide
The synthesis of lansoprazole sulfide is a cornerstone of lansoprazole production. The

following protocol is a representative example based on established chemical literature.
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Reaction Scheme:

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl + 2-Mercaptobenzimidazole →

Lansoprazole Sulfide

Materials:

2-Mercaptobenzimidazole

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

Methanol or Water

Hydrochloric Acid (HCl) for pH adjustment

Procedure:

Preparation of Mercaptobenzimidazole Salt: In a reaction vessel, dissolve 2-

mercaptobenzimidazole and an equimolar amount of sodium hydroxide in a suitable solvent

such as water or methanol with stirring at room temperature until a clear solution is obtained.

This forms the sodium salt of the mercaptan in situ.

Condensation Reaction: To the solution from Step 1, add a solution of 2-chloromethyl-3-

methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride dissolved in the same solvent. The

addition is typically performed dropwise at a controlled temperature (e.g., 10-30 °C).

Reaction Monitoring: The reaction mixture is stirred for several hours (e.g., 2-4 hours) at a

maintained temperature. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the

starting materials are consumed.

Precipitation and Isolation: Upon completion, water is added to the reaction mixture. The pH

is then carefully adjusted to approximately 9.0 using a dilute acid (e.g., 35% HCl). The

adjustment of pH causes the target product, lansoprazole sulfide, to precipitate out of the

solution as a solid.
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Filtration and Washing: The precipitate is collected by filtration. The filter cake is washed

sequentially with a solvent mixture (e.g., 50% methanol) and then with water to remove

unreacted starting materials and inorganic salts.

Drying: The final product is dried under vacuum at an elevated temperature (e.g., 50 °C) to

yield lansoprazole sulfide as a solid. A reported yield for a similar aqueous protocol is

approximately 96%.

Characterization Methods
Purity Analysis: The purity of the synthesized lansoprazole sulfide is typically assessed by

HPLC with UV detection (e.g., at 285 nm).

Structural Confirmation:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to

confirm the molecular weight. The protonated molecule [M+H]⁺ should be observed at m/z

354.08.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy

are used to confirm the chemical structure. While specific, comprehensive peak lists for

lansoprazole sulfide are not consistently published across the literature, the spectra are

compared against a reference standard. The spectra for the parent compound,

lansoprazole, are well-documented and serve as a crucial reference, with expected shifts

in the protons and carbons adjacent to the sulfur atom due to the change in its oxidation

state.

Signaling Pathways and Mechanisms of Action
Lansoprazole sulfide is involved in several distinct biological pathways, both as a

precursor/metabolite and as a direct therapeutic agent.

Metabolic Pathway of Lansoprazole
Lansoprazole undergoes extensive hepatic metabolism. The sulfide is a key node in this

network, being both a product of reduction and the precursor for oxidation back to the parent

drug or to the sulfone.
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Caption: Metabolic conversion of lansoprazole in the liver.

Synthesis Workflow
The industrial synthesis of lansoprazole hinges on the successful and high-yield production of

the sulfide intermediate.
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Caption: General experimental workflow for lansoprazole sulfide synthesis.

Mechanism of Action: Proton Pump Inhibition (via
Lansoprazole)
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Lansoprazole itself is a prodrug. It requires activation in the acidic environment of the gastric

parietal cell canaliculus to inhibit the proton pump.
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Caption: Activation and mechanism of action of lansoprazole.

Mechanism of Action: Anti-Tuberculosis Activity
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Lansoprazole sulfide acts directly on the respiratory chain of Mycobacterium tuberculosis, a

mechanism distinct from that of its parent compound in humans.
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Caption: Inhibition of mycobacterial respiration by lansoprazole sulfide.

Conclusion
Lansoprazole sulfide exemplifies the dynamic nature of pharmaceutical science. Its journey

from a behind-the-scenes synthetic intermediate to a recognized human metabolite, and now to

a promising anti-tuberculosis drug candidate, highlights the potential for new discoveries within

well-established drug families. For drug development professionals, the story of lansoprazole
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sulfide underscores the importance of fully characterizing synthetic intermediates and

metabolites, as they may possess unique and valuable biological activities independent of the

parent molecule. Future research will likely focus on optimizing the structure of lansoprazole
sulfide to enhance its anti-infective properties while minimizing any off-target effects,

potentially heralding a new class of therapeutics derived from a classic proton pump inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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